Tert-butyl 3-(methylamino)propanoate
Description
Tert-butyl 3-(methylamino)propanoate is an ester derivative featuring a tert-butyl group, a propanoate backbone, and a methylamino substituent at the third carbon position. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 175.23 g/mol (calculated). The tert-butyl group confers steric bulk, enhancing stability and modulating solubility, while the methylamino group provides nucleophilic reactivity for further functionalization . This compound is commercially available with a purity of ≥98% (CAS: 143707-72-6) and is widely utilized as a pharmaceutical intermediate or building block in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-(methylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-6-9-4/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMOPRNLDIPINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143707-72-6 | |
| Record name | tert-butyl 3-(methylamino)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves the nucleophilic addition of methylamine to tert-butyl acrylate. This reaction proceeds via Michael addition, where the amine attacks the α,β-unsaturated ester. The process is typically conducted in anhydrous methanol at 0–25°C for 4–12 hours. Stoichiometric amounts of methylamine (1.2–1.5 equivalents) ensure complete conversion, while excess acrylate minimizes side reactions.
Optimized Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 0–25°C |
| Solvent | Methanol |
| Reaction Time | 4–12 hours |
| Methylamine Equivalents | 1.2–1.5 |
| Yield | 70–85% |
Post-reaction purification involves distillation under reduced pressure (40–60°C, 10–15 mmHg) to isolate the product. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic peaks at δ 1.43 ppm (tert-butyl) and δ 2.78 ppm (methylamino).
Esterification of 3-(Methylamino)Propanoic Acid
Acid-Catalyzed Esterification
This method employs 3-(methylamino)propanoic acid and tert-butanol in the presence of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds via Fischer esterification under reflux (80–100°C) for 6–18 hours. Azeotropic removal of water using Dean-Stark apparatus enhances yield by shifting equilibrium.
Key Data
| Parameter | Value/Range |
|---|---|
| Catalyst | H₂SO₄ (5 mol%) |
| Temperature | 80–100°C |
| Solvent | Toluene |
| Yield | 60–75% |
Steglich Esterification
For acid-sensitive substrates, Steglich conditions (dicyclohexylcarbodiimide [DCC] and 4-dimethylaminopyridine [DMAP]) are employed. This method avoids strong acids, making it suitable for lab-scale synthesis. Reactions are conducted in dichloromethane (DCM) at room temperature for 12–24 hours, yielding 65–80% product.
Coupling Reactions in Multi-Step Syntheses
General Procedure B for Oxadiazole Formation
A study demonstrated the use of this compound in synthesizing 1,2,4-oxadiazole derivatives. The compound reacts with carboxylic acids (e.g., 2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid) under coupling conditions (EDC/HOBt, DMF, 25°C), followed by cyclization to form heterocycles.
Performance Metrics
| Parameter | Value/Range |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | DMF |
| Cyclization Temperature | 100°C |
| Overall Yield | 50% |
Comparative Analysis of Preparation Methods
Yield and Scalability
| Method | Yield | Scalability | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Addition | 70–85% | Industrial | ≥98% |
| Acid-Catalyzed Esterif. | 60–75% | Lab-Scale | 95–97% |
| Steglich Esterification | 65–80% | Lab-Scale | ≥97% |
| Coupling Reactions | 50% | Specialty | 90–92% |
Cost and Environmental Impact
-
Nucleophilic Addition : Low cost due to inexpensive reagents but generates methanol waste.
-
Steglich Esterification : Higher reagent costs (DCC/DMAP) but minimal byproducts.
-
Acid-Catalyzed Methods : Economical for bulk synthesis but requires acid neutralization steps.
Advanced Purification and Analytical Techniques
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR : Key signals include tert-butyl (δ 1.43 ppm), methylamino (δ 2.78 ppm), and ester carbonyl (δ 172.5 ppm in ¹³C NMR).
-
HRMS : Exact mass confirmed as 173.1284 g/mol (calculated for C₈H₁₇NO₂).
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(methylamino)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 3-(methylamino)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is explored for its potential use in the development of new drugs and therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Tert-butyl 3-(methylamino)propanoate belongs to a broader class of tert-butyl propanoate derivatives with varying amino substituents. Key structural analogs and their distinguishing features include:
Key Insights :
- Benzylamino derivatives (e.g., ) exhibit higher lipophilicity, making them suitable for membrane penetration but less ideal for aqueous-phase reactions.
- Carboxymethyl-substituted analogs () demonstrate metal-binding properties, expanding utility in catalysis or biocompatible materials.
- PEG-linked derivatives () improve solubility and biocompatibility, critical for biomedical applications.
Physicochemical Properties and Reactivity
- Solubility : The tert-butyl group reduces polarity, favoring solubility in organic solvents (e.g., DCM, THF). PEG-modified analogs (e.g., ) show improved aqueous solubility .
- Reactivity: The methylamino group participates in nucleophilic acyl substitution, Michael additions, and coupling reactions (e.g., maleimide conjugation in ) . Steric hindrance from bulky substituents (e.g., benzyl in ) slows reaction kinetics .
- Stability : The tert-butyl ester is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
